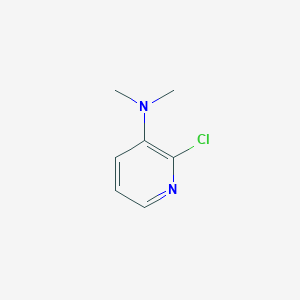

2-chloro-N,N-dimethylpyridin-3-amine

Description

Properties

Molecular Formula |

C7H9ClN2 |

|---|---|

Molecular Weight |

156.61 g/mol |

IUPAC Name |

2-chloro-N,N-dimethylpyridin-3-amine |

InChI |

InChI=1S/C7H9ClN2/c1-10(2)6-4-3-5-9-7(6)8/h3-5H,1-2H3 |

InChI Key |

FGSSRFLCEQNGKB-UHFFFAOYSA-N |

SMILES |

CN(C)C1=C(N=CC=C1)Cl |

Canonical SMILES |

CN(C)C1=C(N=CC=C1)Cl |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

2-chloro-N,N-dimethylpyridin-3-amine serves as a crucial intermediate in the synthesis of more complex organic compounds. Its chlorinated structure allows it to participate in various nucleophilic substitution reactions, facilitating the formation of diverse chemical entities. This property is particularly valuable in the development of pharmaceuticals and agrochemicals.

Table 1: Chemical Reactions Involving 2-chloro-N,N-dimethylpyridin-3-amine

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products | 70-90 |

| Cross-Coupling | Utilized in coupling reactions with organometallics | 60-85 |

| Amine Formation | Forms amines via reductive amination | 75-95 |

Biological Applications

Pharmaceutical Development

Research indicates that 2-chloro-N,N-dimethylpyridin-3-amine is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities. Its ability to interact with biological targets makes it a candidate for drug development.

Case Study: Anticancer Activity

A study explored the efficacy of derivatives of 2-chloro-N,N-dimethylpyridin-3-amine against cancer cell lines. The compound exhibited selective cytotoxicity towards specific cancer types, suggesting its potential as a lead compound for further development in oncology treatments .

Agricultural Applications

Insecticide Intermediate

The compound is also recognized as an important intermediate in the synthesis of insecticides such as nereistoxin derivatives. These insecticides are effective against pests that have developed resistance to traditional classes of insecticides like organophosphates and carbamates.

Table 2: Insecticides Derived from 2-chloro-N,N-dimethylpyridin-3-amine

| Insecticide Name | Active Ingredient | Mode of Action |

|---|---|---|

| Cartap | Nereistoxin derivative | Disrupts nerve function in target insects |

| Benthiocarb | Nereistoxin derivative | Inhibits acetylcholinesterase activity |

| Disosultap | Nereistoxin derivative | Acts on the nervous system of pests |

Industrial Applications

Dyes and Pigments Production

In industrial settings, 2-chloro-N,N-dimethylpyridin-3-amine is used in the production of dyes and pigments due to its stable structure and reactivity. The compound's chlorinated nature enhances its ability to form colored complexes, making it suitable for various applications in textiles and coatings.

Comparison with Similar Compounds

Structural Analogues

3-Chloropyridin-2-amine ()

- Structure : Chlorine at position 2 and an amine (-NH₂) at position 3.

- Key Differences : Lacks dimethyl substitution on the amine, reducing steric hindrance and altering electronic properties.

- Synthesis : Produced as a byproduct in the synthesis of chlorantraniliprole intermediates, involving sodium ethoxide and diethyl maleate .

- Properties : Forms centrosymmetric dimers via N–H⋯N hydrogen bonds and exhibits intramolecular N–H⋯Cl interactions .

N,N-Dimethyl-3-nitropyridin-2-amine ()

- Structure: Nitro group (-NO₂) at position 3 and dimethylamino group at position 2.

- Key Differences : Nitro group is a stronger electron-withdrawing group than chlorine, influencing reactivity in electrophilic substitutions.

- Applications : Nitropyridine derivatives are often intermediates in pharmaceuticals or explosives.

2-Chloro-N,N-dimethyl-5-phenylpyrimidin-4-amine ()

- Structure: Pyrimidine core with chlorine at position 2, dimethylamino at position 4, and phenyl at position 5.

- Key Differences: Pyrimidine ring (two nitrogen atoms) vs.

- Applications : Pyrimidines are common in antiviral and anticancer agents (e.g., methotrexate) .

N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine ()

- Structure: Chlorine at position 6 and methylaminomethyl (-CH₂NHCH₃) at position 3.

- Key Differences : Substitution on the pyridine ring differs (position 6 vs. 2), and the side chain introduces flexibility.

- Applications: Metabolite of acetamiprid, a neonicotinoid insecticide .

Physicochemical Properties

Preparation Methods

Synthetic Routes Overview

The synthesis of 2-chloro-N,N-dimethylpyridin-3-amine necessitates precise control over substituent placement on the pyridine ring. Two primary strategies dominate the literature: (1) sequential functionalization of preformed pyridine derivatives and (2) de novo pyridine ring construction with pre-installed substituents. The former often employs chlorination and amination steps, while the latter leverages cyclization reactions using specialized precursors such as 3-dimethylaminoacrolein.

Knovenagel Condensation and Cyclization Approach

A foundational method, detailed in US Patent US6399781B1, involves a Knovenagel condensation between acetylacetaldehyde dimethyl acetal and malononitrile. This reaction, catalyzed by piperidinium acetate in toluene or methanol, yields a dicyano intermediate (4,4-dicyano-3-methyl-3-butenal dimethyl acetal). Subsequent acid-catalyzed cyclization with concentrated sulfuric acid produces 3-cyano-4-methyl-2-pyridone. Chlorination of this intermediate using POCl₃ and PCl₅ at 115°C introduces the chlorine atom at position 2, forming 2-chloro-3-cyano-4-methylpyridine.

Hydrolysis of the cyano group to an amide (via H₂SO₄) and further to a primary amine yields 3-amino-2-chloro-4-methylpyridine (CAPIC). To achieve the target compound, CAPIC undergoes dimethylation using formaldehyde and formic acid under Eschweiler-Clarke conditions, converting the primary amine to a dimethylamino group. This method, while robust, requires careful optimization of reaction temperatures and stoichiometry to avoid over-chlorination or incomplete methylation.

Chlorination Strategies

Chlorination at position 2 of the pyridine ring is critical. POCl₃, often combined with PCl₅, serves as the primary chlorinating agent due to its ability to selectively target electron-deficient positions. In the case of 3-cyano-4-methyl-2-pyridone, the electron-withdrawing cyano and ketone groups direct chlorination to position 2, achieving >90% regioselectivity. Alternatives such as SOCl₂ or Cl₂ gas are less favored due to harsher reaction conditions and reduced control over substitution patterns.

Amination and Methylation Techniques

Introducing the dimethylamino group at position 3 involves nucleophilic substitution or reductive amination. CN102532010B describes a catalytic hydrogenation approach using TiCl₄ and Mg to reduce a nitro group to an amine, which is then dimethylated. For example, 2-chloro-3-nitropyridine undergoes reduction in tetrahydrofuran (THF) at -5°C to 5°C, yielding 2-chloro-3-aminopyridine. Subsequent treatment with dimethyl sulfate in the presence of sodium hydroxide introduces the dimethylamino group.

Comparative Analysis of Methods

A comparative evaluation of synthetic routes reveals trade-offs between yield, purity, and operational complexity:

The Knovenagel route, while labor-intensive, offers high reproducibility, whereas catalytic hydrogenation excels in scalability but demands stringent temperature control.

Challenges and Optimization Strategies

Key challenges include regioselective chlorination and minimizing byproducts during dimethylation. Optimizing the molar ratio of POCl₃ to PCl₅ (10:1) enhances chlorination efficiency, while employing phase-transfer catalysts accelerates dimethylation. Solvent selection also plays a pivotal role; toluene and methanol are preferred for their balance of polarity and boiling points.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-chloro-N,N-dimethylpyridin-3-amine with high purity and yield?

- Methodology : A one-step synthesis can be adapted from the reaction of 2-chloro-3-trichloromethylpyridine with dimethylamine in aqueous conditions (pH 8–9) at 90–100°C . This approach emphasizes pH and temperature control to minimize side reactions. Yield optimization may involve stoichiometric adjustments of dimethylamine and post-reaction purification via solvent extraction (e.g., dichloromethane) followed by chromatography.

Q. How can key functional groups in 2-chloro-N,N-dimethylpyridin-3-amine be characterized using spectroscopic techniques?

- Methodology :

- ¹H/¹³C NMR : The chloro substituent at the 2-position and dimethylamino group at the 3-position can be identified via distinct chemical shifts. For example, the N,N-dimethyl protons typically resonate near δ 2.8–3.2 ppm, while aromatic protons appear in the δ 7.0–8.5 ppm range .

- LC-MS : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H]+ peak). LC-MS also aids in detecting impurities, such as unreacted starting materials or byproducts from incomplete substitution .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of 2-chloro-N,N-dimethylpyridin-3-amine?

- Methodology : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms (as in Becke’s 1993 model) can calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites . Basis sets like 6-311++G(d,p) improve accuracy for chloro- and amino-substituted pyridines. Computational results should be validated against experimental data (e.g., reaction kinetics or spectroscopic trends) .

Q. What mechanistic insights explain solvent effects on nucleophilic substitution reactions involving 2-chloro-N,N-dimethylpyridin-3-amine?

- Methodology : Polar aprotic solvents (e.g., DMSO) enhance reaction rates by stabilizing transition states via solvation. Kinetic studies under varying solvent dielectric constants can quantify activation parameters (ΔG‡, ΔH‡). Contrasting results in protic vs. aprotic solvents may highlight competing SN1/SN2 pathways, resolved through Hammett plots or isotopic labeling .

Q. How is 2-chloro-N,N-dimethylpyridin-3-amine utilized in biochemical assays, such as histone demethylase studies?

- Methodology : The compound serves as a precursor for synthesizing dimethylated lysine analogs in histones. For example, alkylation of cysteine residues in recombinant H3K4C with 2-chloro-N,N-dimethylethylamine hydrochloride generates H3K4me2 analogs, validated by LC-MS and antibody recognition . This application requires stringent control of alkylation conditions (pH, temperature) to avoid over-modification.

Data Contradiction Analysis

Q. Why might computational predictions of 2-chloro-N,N-dimethylpyridin-3-amine’s reactivity conflict with experimental results?

- Resolution : Discrepancies often arise from approximations in DFT functionals (e.g., neglecting dispersion forces or solvent effects). For instance, gradient-corrected functionals (e.g., Lee-Yang-Parr) may underestimate electron correlation in chloroaromatics . Multi-reference methods (CASSCF) or explicit solvent models (COSMO-RS) can improve alignment with experimental kinetics .

Research Design Considerations

Q. What strategies mitigate byproduct formation during the synthesis of 2-chloro-N,N-dimethylpyridin-3-amine?

- Design :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.